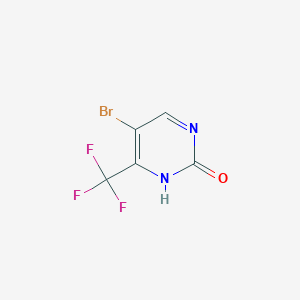

5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2O/c6-2-1-10-4(12)11-3(2)5(7,8)9/h1H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZXTICAJCNCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473594 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-90-4 | |

| Record name | 5-Bromo-4-(trifluoromethyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785777-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

CAS Number: 785777-90-4

This technical guide provides a comprehensive overview of 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one, a key building block in contemporary medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, reactivity, and applications, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of Fluorinated and Brominated Pyrimidines

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its prevalence in biologically essential molecules. The strategic incorporation of a bromine atom and a trifluoromethyl group onto the pyrimidine ring, as seen in this compound, imparts unique physicochemical properties that are highly advantageous in drug design.

The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse molecular fragments, which is crucial for the exploration of structure-activity relationships (SAR) during lead optimization.

This guide will delve into the specifics of this compound, providing the necessary technical details for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its successful application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 785777-90-4 | [1] |

| Molecular Formula | C₅H₂BrF₃N₂O | [1] |

| Molecular Weight | 242.98 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available |

| Purity | Typically ≥98% | Commercially available |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the bromination of 4-(trifluoromethyl)pyrimidin-2-ol. This reaction is an electrophilic aromatic substitution, where the pyrimidine ring, activated by the hydroxyl group, is attacked by an electrophilic bromine species.

Diagram of Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound[1]

This protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

4-(Trifluoromethyl)pyrimidin-2-ol (1 equivalent)

-

Potassium acetate (KOAc) (3 equivalents)

-

Bromine (Br₂) (1 equivalent)

-

Glacial Acetic Acid

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethyl)pyrimidin-2-ol, potassium acetate, and glacial acetic acid.

-

Heat the mixture to 80°C with stirring.

-

Slowly add bromine to the reaction mixture.

-

Maintain the reaction at 80°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

The crude product can be used in subsequent steps without further purification or can be purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

Potassium acetate: Acts as a base to facilitate the reaction and neutralize the HBr formed as a byproduct.

-

Acetic acid: Serves as a polar protic solvent that is stable to the reaction conditions.

-

80°C Reaction Temperature: Provides sufficient thermal energy to overcome the activation energy of the bromination reaction without causing significant decomposition of the starting material or product.

-

Aqueous Workup: Essential for removing inorganic salts and the acetic acid solvent.

-

Brine Wash: Removes residual water from the organic layer.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the reactivity of its C-Br bond and the potential for modification at the N1 and N3 positions of the pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

Diagram of Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1 equivalent)

-

Aryl or alkyl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube or microwave vial, add this compound, the boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active compounds. The trifluoromethyl group often enhances the potency and pharmacokinetic profile of drug candidates, while the pyrimidinone core can participate in crucial hydrogen bonding interactions with protein targets.

Derivatives of trifluoromethyl pyrimidinones have shown promise in various therapeutic areas, including:

-

Oncology: As inhibitors of various protein kinases that are dysregulated in cancer.

-

Infectious Diseases: As novel agents against pathogens like Mycobacterium tuberculosis.[2]

The ability to readily diversify the molecule at the 5-position through cross-coupling reactions makes it an ideal scaffold for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive bromine handle and a trifluoromethyl group on a pyrimidine core provides a powerful platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, offering a valuable resource for researchers in the field.

References

- Singh, V., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 8, 649.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-112.

Sources

5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one molecular weight

An In-Depth Technical Guide to 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, provides a validated synthetic protocol, discusses its analytical characterization, and explores its applications as a versatile building block for more complex bioactive molecules. This guide is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development, offering both theoretical insights and practical methodologies.

Introduction and Chemical Identity

This compound is a substituted pyrimidinone, a class of heterocyclic compounds prevalent in numerous biologically active molecules, including nucleoside analogues and kinase inhibitors. The strategic placement of a bromine atom at the C5 position and a trifluoromethyl group at the C4 position makes this molecule a highly valuable and reactive intermediate for further chemical modifications.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. It enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity.

This guide will systematically detail the essential technical information required for the effective use of this compound in a research and development setting.

Physicochemical and Structural Properties

The key properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₅H₂BrF₃N₂O | [1][2] |

| Molecular Weight | 242.983 g/mol | [2] |

| CAS Number | 785777-90-4 | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | White solid | [1] |

| Purity | Typically ≥98% | [2] |

| Canonical SMILES | O=C1N=C(C(F)(F)F)C(Br)=CN1 | [2] |

| InChI Key | MWZXTICAJCNCLC-UHFFFAOYSA-N | [2] |

Synthesis Protocol

The synthesis of this compound is reliably achieved through the electrophilic bromination of 4-(trifluoromethyl)pyrimidin-2-ol. The protocol described here is adapted from established procedures and is suitable for laboratory-scale synthesis.[1]

Rationale for Experimental Choices

-

Starting Material: 4-(trifluoromethyl)pyrimidin-2-ol is the direct precursor. The pyrimidinone ring is electron-rich enough to undergo electrophilic aromatic substitution, but the trifluoromethyl group is deactivating.

-

Brominating Agent: Molecular bromine (Br₂) is an effective electrophile for this transformation.

-

Solvent and Base: Acetic acid serves as the solvent, and potassium acetate (KOAc) acts as a base. The acetate anion activates the bromine and neutralizes the HBr byproduct, driving the reaction to completion.

-

Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the bromination to proceed at a reasonable rate.[1]

Detailed Experimental Protocol

Reaction: Electrophilic Bromination of 4-(trifluoromethyl)pyrimidin-2-ol

Caption: Synthetic workflow for the bromination of 4-(trifluoromethyl)pyrimidin-2-ol.

Materials:

-

4-(trifluoromethyl)pyrimidin-2-ol (1.0 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Glacial Acetic Acid

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)pyrimidin-2-ol (e.g., 6.05 g, 36.9 mmol), potassium acetate (10.85 g, 110.7 mmol), and acetic acid (80 mL).[1]

-

Heat the mixture to 80 °C with stirring.

-

Carefully add bromine (5.9 g, 36.9 mmol) dropwise to the heated solution. Caution: Bromine is highly corrosive and toxic; handle in a fume hood with appropriate personal protective equipment (PPE).

-

Maintain the reaction at 80 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the acetic acid.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The product is obtained as a crude white solid in quantitative yield and can often be used in the next step without further purification.[1]

Analytical Characterization

-

¹H NMR: A singlet corresponding to the proton at the C6 position is expected. Another broad singlet for the N-H proton would also be present, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show five distinct carbon signals. The signal for the carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be observed.

-

Mass Spectrometry (MS): The ESI-MS would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with [M+H]⁺ peaks at m/z 243 and 245.

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C=O (amide) stretching, and C-F stretching would be prominent.

For verification, researchers can refer to vendors like BLD Pharm that may provide analytical data such as NMR upon request for their products.[3]

Applications in Drug Discovery and Organic Synthesis

This compound is not typically a final drug product but rather a crucial intermediate. Its utility stems from the two reactive sites that can be selectively functionalized.

Role as a Versatile Chemical Intermediate

The compound serves as a scaffold for building more complex molecules, particularly those targeted for therapeutic intervention. The bromine atom is primed for cross-coupling reactions, while the pyrimidinone core can undergo N-alkylation or conversion of the carbonyl group.

A key subsequent transformation involves converting the hydroxyl group (in its tautomeric form) to a chlorine atom using a reagent like phosphoryl chloride (POCl₃).[1] This creates 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine, an even more versatile intermediate where the C2-chloro and C5-bromo positions can be selectively targeted by nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions, respectively.

Caption: Role of the title compound as a key intermediate in chemical synthesis.

Precursor to Bioactive Molecules

Fluorinated pyrimidines and related fused heterocyclic systems are prevalent in modern drug discovery.[4] For instance, derivatives of trifluoromethylated pyrimidines have been investigated for a range of biological activities. The synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives, which show promise as anticancer and antibacterial agents, often starts from precursors like the title compound.[5] Its structure provides a robust platform for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

In case of accidental ingestion, call a poison center or doctor immediately.[2]

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of a reactive bromine handle and a bio-pertinent trifluoromethyl group on a pyrimidinone core makes it an attractive starting material for creating diverse and complex molecular architectures. The reliable synthetic route and well-defined physicochemical properties outlined in this guide provide researchers with the essential knowledge to effectively incorporate this versatile building block into their discovery programs.

References

- PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. [Link]

- Allfluoro Pharmaceutical Co., Ltd. This compound. [Link]

- National Institutes of Health (NIH). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC. [Link]

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]

- Cambridge Healthtech Institute. Drug Discovery Chemistry. [Link]

- Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 785777-88-0|5-Bromo-4-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 4. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

Abstract: This technical guide provides a comprehensive analysis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, established synthesis protocols, characteristic reactivity, and its strategic application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work. We will explore the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.

Introduction and Strategic Importance

This compound is a substituted pyrimidinone that has garnered significant interest as a versatile intermediate. Its structure is distinguished by three key functional components that dictate its utility:

-

A Pyrimidinone Core: A stable heterocyclic scaffold prevalent in many biologically active molecules.

-

A Trifluoromethyl (-CF₃) Group: This moiety is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and lipophilicity are highly sought after in drug design to enhance metabolic stability, cell membrane permeability, and binding affinity.

-

A Bromine Atom: Positioned on the pyrimidine ring, this halogen serves as a highly effective synthetic handle. It is an excellent leaving group for a wide array of cross-coupling reactions, enabling the systematic and modular construction of complex molecular libraries for structure-activity relationship (SAR) studies.[1]

The convergence of these features in a single molecule makes this compound a high-value starting material for programs targeting novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in the laboratory.

Core Chemical Properties

The key identifying and physical properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 785777-90-4 | [2][3][4] |

| Molecular Formula | C₅H₂BrF₃N₂O | [2][4][5] |

| Molecular Weight | 242.98 g/mol | [2][4][5] |

| IUPAC Name | This compound | [2] |

| Appearance | White solid | [5] |

| Purity | Typically ≥98% | [2][3] |

| Canonical SMILES | O=C1N=C(C(F)(F)F)C(Br)=CN1 | [2] |

| InChI Key | MWZXTICAJCNCLC-UHFFFAOYSA-N | [2] |

| Boiling Point | 226.7 ± 40.0 °C (Predicted) | [6] |

| Density | 1.876 ± 0.06 g/cm³ (Predicted) | [6] |

| Topological Polar Surface Area | 29.1 Ų | [6] |

Predicted Spectroscopic Signature

While specific experimental spectra are not widely published, the structure allows for reliable prediction of its key spectroscopic features. This theoretical analysis is crucial for reaction monitoring and product confirmation.

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the proton at the C6 position and a broad singlet for the N-H proton. The exact chemical shifts would depend on the deuterated solvent used.

-

¹³C NMR: Key signals would include the carbonyl carbon (C2), the trifluoromethyl-bearing carbon (C4), the bromine-bearing carbon (C5), and the C6 carbon. The carbon attached to the CF₃ group will appear as a quartet in a proton-coupled spectrum due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion (M+) and the M+2 peak will appear in an approximate 1:1 intensity ratio, providing definitive evidence of bromine's presence.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1700 cm⁻¹), C=C and C=N ring stretching, and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).

Synthesis and Experimental Protocols

The synthesis of this compound is reliably achieved through the electrophilic bromination of its non-halogenated precursor.

Synthetic Workflow

The established method involves the direct bromination of 4-(trifluoromethyl)pyrimidin-2-ol.[5] The choice of reagents is critical for achieving high yield and purity.

Caption: Workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is adapted from validated procedures.[5]

A. Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(trifluoromethyl)pyrimidin-2-ol (1.0 eq.).

-

Add acetic acid as the solvent (approx. 13 mL per gram of starting material).

-

Add potassium acetate (KOAc, 3.0 eq.). The potassium acetate acts as a base, which is crucial for facilitating the electrophilic substitution by activating the pyrimidinone ring.

-

Carefully add liquid bromine (Br₂, 1.0 eq.) to the mixture.

B. Reaction Execution:

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

C. Workup and Purification:

-

Allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the acetic acid.

-

Partition the resulting residue between ethyl acetate (EtOAc) and water.

-

Separate the layers and extract the aqueous layer twice more with EtOAc.

-

Combine all organic layers and wash them with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid.[5] For many subsequent reactions, this crude product is of sufficient purity.[5]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its predictable reactivity at two primary sites: the bromine atom at C5 and the nitrogen at N1.

Core Reactivity

-

Palladium-Catalyzed Cross-Coupling: The C5-Br bond is the most valuable reactive site. It readily participates in a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct installation of diverse aryl, heteroaryl, alkyl, alkynyl, and amino moieties, which is the cornerstone of modern medicinal chemistry for library synthesis.

-

N-Alkylation/Arylation: The proton on the ring nitrogen is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion can then be functionalized via reactions with alkyl or aryl halides, providing another vector for molecular diversification.

Role in Drug Discovery Workflow

The compound is an exemplary scaffold for generating novel chemical entities. Its application follows a logical progression from a starting block to a potential drug candidate.

Sources

- 1. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. achmem.com [achmem.com]

- 4. This compound,785777-90-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrimidinone Building Block

5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one is a crucial heterocyclic building block in medicinal chemistry. Its trifluoromethyl and bromo functionalities on a pyrimidinone core make it a highly versatile intermediate for the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a cornerstone in the development of therapeutics, being a central component of nucleobases and numerous pharmaceuticals. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The bromo substituent serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce molecular diversity. This guide provides a detailed exploration of the synthetic pathways to this valuable compound, with a focus on practical experimental protocols and the underlying chemical principles. While not explicitly detailed as a direct precursor in all publicly available literature, halogenated pyrimidines are known to be key intermediates in the synthesis of antiviral agents, including the broad-spectrum antiviral drug favipiravir.[1][2][3][4][5]

Synthesis of the Precursor: 4-(Trifluoromethyl)pyrimidin-2(1H)-one

The primary starting material for the synthesis of this compound is 4-(trifluoromethyl)pyrimidin-2(1H)-one, also known as 4-(trifluoromethyl)uracil. A common and effective method for its preparation is the cyclocondensation reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with an appropriate amidine source.

Conceptual Workflow for Precursor Synthesis

Caption: Cyclocondensation approach to the precursor.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)pyrimidin-2(1H)-one

This protocol is based on established cyclocondensation methodologies.[6][7]

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

S-Methylisothiourea sulfate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add S-methylisothiourea sulfate and stir until it dissolves.

-

Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-(trifluoromethyl)pyrimidin-2(1H)-one.

Core Synthesis: Bromination of 4-(Trifluoromethyl)pyrimidin-2(1H)-one

The most direct and widely reported method for the synthesis of this compound is the electrophilic bromination of 4-(trifluoromethyl)pyrimidin-2(1H)-one.

Reaction Mechanism

The bromination of the pyrimidinone ring is an electrophilic aromatic substitution. The pyrimidine ring is generally electron-deficient, which can make electrophilic substitution challenging. However, the C-5 position is the most electron-rich and thus the most susceptible to electrophilic attack. The reaction is believed to proceed through the formation of a 5-bromo-6-hydroxyhydro-pyrimidine intermediate, which then undergoes acid-catalyzed dehydration to yield the final aromatic product. The presence of an activating group at the 2-position (the hydroxyl group of the pyrimidinone tautomer) facilitates this reaction.

Synthetic Pathway

Caption: Direct bromination of the pyrimidinone precursor.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure with high yield.[8]

Materials:

-

4-(Trifluoromethyl)pyrimidin-2-ol (6.05 g, 36.9 mmol)

-

Potassium acetate (KOAc) (10.85 g, 3 eq.)

-

Acetic acid (80 mL)

-

Bromine (Br₂) (5.9 g, 1 eq.)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a suitable reaction vessel, add 4-(trifluoromethyl)pyrimidin-2-ol, potassium acetate, and acetic acid.

-

Heat the mixture to 80 °C with stirring.

-

Slowly add bromine to the reaction mixture.

-

Maintain the reaction at 80 °C for 2 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product. This procedure reports a quantitative yield of the crude product, which can often be used in subsequent steps without further purification.[8]

Data Summary

| Starting Material | Brominating Agent | Solvent | Additive | Temp. (°C) | Time (h) | Yield |

| 4-(Trifluoromethyl)pyrimidin-2-ol | Bromine (Br₂) | Acetic Acid | Potassium Acetate | 80 | 2 | Quant. |

Alternative Bromination Strategies

While direct bromination with molecular bromine is effective, other reagents can also be employed, often under milder conditions.

-

N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle brominating agent for electron-rich aromatic and heterocyclic compounds.[9][10][11][12] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This method can offer improved selectivity and avoids the handling of corrosive liquid bromine.

Purification of this compound

Although the crude product is often of sufficient purity for subsequent reactions, purification can be achieved if necessary.

-

Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be an effective method for obtaining highly pure material. The choice of solvent will depend on the impurity profile.

-

Column Chromatography: For more challenging separations, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process, primarily achieved through the electrophilic bromination of 4-(trifluoromethyl)pyrimidin-2(1H)-one. The availability of the starting material through well-established cyclocondensation reactions further enhances the accessibility of this valuable synthetic intermediate. The strategic placement of the trifluoromethyl group and the bromine atom on the pyrimidinone scaffold provides a powerful platform for the development of novel therapeutic agents, underscoring its importance in modern drug discovery and development.

References

- Frontiers in Chemistry. (2021, April 29). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. [Link]

- National Center for Biotechnology Information. (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PubMed Central. [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Springer Nature. (2022, November 21).

- Bio-protocol. (n.d.). Synthesis of 5-(4-Fluorophenyl)-2-(Pyridin-2-yl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One (53, 0504061). [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PubMed Central. [Link]

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2025, August 7).

- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

- Wikipedia. (2019, July 6). N-Bromosuccinimide. [Link]

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

- National Center for Biotechnology Information. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PubMed Central. [Link]

- ResearchGate. (2025, August 6).

- ResearchGate. (2025, August 6). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. [Link]

- PubChem. (n.d.). N-bromobutanimide. [Link]

Sources

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 12. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidinone

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one has emerged as a particularly valuable intermediate. Its strategic substitution pattern, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group, offers a unique combination of chemical reactivity and advantageous physicochemical properties. This guide provides an in-depth exploration of this compound, from its fundamental characteristics and synthesis to its critical role in the development of targeted therapies, particularly kinase inhibitors for oncology.

The presence of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity with biological targets. Concurrently, the bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR). This dual functionality makes this compound a highly sought-after starting material for the synthesis of complex, biologically active molecules.

Core Compound Profile

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 785777-90-4 | [1] |

| Molecular Formula | C5H2BrF3N2O | [1] |

| Molecular Weight | 242.98 g/mol | [1] |

| Physical Form | White solid | N/A |

| Purity | Typically ≥98% | N/A |

Synthesis and Chemical Reactivity: Enabling Molecular Diversity

The synthesis of this compound is a multi-step process that begins with more readily available starting materials. A common and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Bromination of 4-(trifluoromethyl)pyrimidin-2-ol

-

To a solution of 4-(trifluoromethyl)pyrimidin-2-ol (1 equivalent) in acetic acid, add potassium acetate (3 equivalents).

-

Heat the mixture to 80°C.

-

Slowly add bromine (1 equivalent) to the reaction mixture and maintain the temperature at 80°C for 2 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate to yield the crude 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol, which is often used in the next step without further purification.[1]

Causality Behind Experimental Choices:

-

Acetic acid serves as a polar protic solvent that can dissolve the starting materials and facilitate the electrophilic aromatic substitution reaction.

-

Potassium acetate acts as a base to deprotonate the pyrimidinol, increasing its nucleophilicity and promoting the bromination reaction.

-

Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Key Reactions and Subsequent Transformations

The true value of this compound lies in its potential for further chemical modification. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Caption: Key cross-coupling reactions for derivatization.

These reactions allow for the introduction of a wide range of substituents at the 5-position, which is crucial for tuning the biological activity and pharmacokinetic properties of the resulting molecules. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 5-bromo-4-(trifluoromethyl)pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Case Study: Synthesis of Dianilinopyrimidine-based EGFR Inhibitors

A prominent application of this scaffold is in the synthesis of dianilinopyrimidine derivatives, a class of potent EGFR inhibitors. While the synthesis may start from the corresponding 2,4-dichloro-5-trifluoromethylpyrimidine, this intermediate is readily prepared from this compound.

Caption: Generalized synthetic route to EGFR inhibitors.

Experimental Workflow: Synthesis of a Dianilinopyrimidine EGFR Inhibitor

-

Chlorination: this compound is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield 5-bromo-2,4-dichloro-4-(trifluoromethyl)pyrimidine.

-

First Nucleophilic Aromatic Substitution (SNAr): The more reactive chlorine atom at the 4-position is selectively displaced by an appropriate amine (Amine 1) under basic conditions.

-

Second Nucleophilic Aromatic Substitution (SNAr): The remaining chlorine atom at the 2-position is then substituted by a second amine (Amine 2), often requiring more forcing conditions (e.g., heating). This step can also be a cross-coupling reaction if the bromine at the 5-position is utilized.

-

Final Product: The resulting dianilinopyrimidine compound is then purified and characterized. The specific amines used are chosen based on the desired interactions with the ATP-binding pocket of the EGFR kinase.

Structure-Activity Relationship (SAR) Insights:

The 5-bromo-4-(trifluoromethyl)pyrimidine core provides a rigid scaffold that orients the two aniline substituents in a specific conformation to interact with the hinge region and other key residues of the EGFR active site.

-

The Trifluoromethyl Group: This group often projects into a hydrophobic pocket of the kinase, enhancing binding affinity and selectivity. Its electron-withdrawing nature can also influence the pKa of the pyrimidine nitrogens, affecting their hydrogen bonding capabilities.

-

The 5-Position: While bromine itself is not typically retained in the final drug molecule, its role as a synthetic handle is critical. The ability to introduce various substituents at this position through cross-coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For example, introducing small, polar groups can improve solubility, while larger, hydrophobic groups can enhance binding to specific sub-pockets of the kinase.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to efficiently synthesize and optimize novel drug candidates. Its unique combination of a reactive handle for diversification and a key pharmacophoric element in the trifluoromethyl group makes it an invaluable building block in the quest for new and effective therapies. As our understanding of disease biology continues to grow, the demand for versatile and strategically functionalized scaffolds like this pyrimidinone derivative will undoubtedly increase, solidifying its place in the modern drug discovery toolbox.

References

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2128797]

- Design, synthesis, and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7781523/]

- Synthesis of new EGFR inhibitors strategy. ResearchGate. [URL: https://www.researchgate.

- This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB72688846_EN.htm]

Sources

5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one SMILES string

An In-depth Technical Guide to 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, provides a validated synthesis protocol, and explores its current and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile compound in their research endeavors.

Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery

The introduction of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a highly functionalized pyrimidine derivative that serves as a versatile starting material for the synthesis of a wide array of biologically active compounds. Its unique combination of a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a pyrimidinone core makes it an attractive scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas. This guide aims to provide a detailed technical resource for the effective utilization of this compound.

Physicochemical Properties and Structural Information

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| Canonical SMILES | O=C1N=C(C(F)(F)F)C(Br)=CN1 | [1] |

| CAS Number | 785777-90-4 | [1][2] |

| Molecular Formula | C5H2BrF3N2O | [1][2] |

| Molecular Weight | 242.98 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Predicted Density | 1.876±0.06 g/cm³ | [3] |

| Predicted Boiling Point | 226.7±40.0 °C | [3] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through the bromination of 4-(trifluoromethyl)pyrimidin-2-ol. The following protocol is based on established procedures and offers a reliable method for obtaining the target compound.[2]

Materials and Reagents

-

4-(trifluoromethyl)pyrimidin-2-ol

-

Potassium acetate (KOAc)

-

Acetic acid

-

Bromine

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na2SO4)

Step-by-Step Procedure

-

Reaction Setup: In a suitable reaction vessel, combine 4-(trifluoromethyl)pyrimidin-2-ol (1 equivalent), potassium acetate (3 equivalents), and acetic acid.

-

Bromination: While stirring, add bromine (1 equivalent) to the mixture.

-

Heating: Heat the reaction mixture to 80 °C for 2 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over sodium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the filtrate to yield the crude product, which can often be used in subsequent steps without further purification.[2]

Synthesis Workflow Diagram

Caption: A schematic of the synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to further functionalize the pyrimidine ring, particularly at the bromine-substituted position.

Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The pyrimidinone scaffold of this compound is a common feature in such inhibitors. The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the bromine atom provides a handle for introducing further diversity through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Use in Structure-Activity Relationship (SAR) Studies

The process of drug discovery often involves the synthesis of numerous analogs of a lead compound to understand how structural modifications affect biological activity.[4] this compound is an ideal starting material for SAR studies. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. This enables a detailed mapping of the steric and electronic requirements for optimal interaction with a biological target.

Potential as a Precursor for Antiviral and Antifungal Agents

Derivatives of trifluoromethyl pyrimidines have shown promising antiviral and antifungal activities.[5] The unique electronic properties conferred by the trifluoromethyl group can influence the mechanism of action, which may involve the inhibition of essential enzymes or disruption of cellular processes in pathogens.[5] The title compound serves as a key intermediate for the synthesis of libraries of novel pyrimidine derivatives to be screened for such activities.

Conceptual Pathway for Drug Candidate Synthesis

Caption: A conceptual workflow illustrating the use of the title compound in a drug discovery cascade.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its well-defined synthesis and the presence of multiple functional groups allow for its effective use in the generation of diverse chemical libraries for drug discovery programs. The insights provided in this technical guide are intended to facilitate the work of researchers and scientists in their efforts to develop novel therapeutics.

References

- News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. (n.d.).

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. (2021).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one solubility data

An In-depth Technical Guide to the Solubility of 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

Abstract

This compound (CAS: 785777-90-4) is a halogenated pyrimidinone derivative of interest in medicinal chemistry and drug discovery. A compound's solubility is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from the reliability of in vitro biological assays to its in vivo bioavailability and formulation feasibility. Insufficient solubility is a primary contributor to the failure of promising drug candidates.[1] This guide provides a comprehensive technical overview of the structural factors governing the solubility of this compound, a detailed framework for its experimental determination, and practical insights for researchers. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the robust methodologies required to generate this crucial information.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a molecule is intrinsically linked to its chemical structure. The key features of this compound suggest a challenging solubility profile, particularly in aqueous media.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Prediction | Source |

| CAS Number | 785777-90-4 | [2] |

| Molecular Formula | C₅H₂BrF₃N₂O | [1][3] |

| Molecular Weight | 242.98 g/mol | [1][3] |

| Predicted LogP | ~1.5 - 2.0 | Structural Analysis |

| Predicted pKa (acidic) | ~7.5 - 8.5 (N-H) | Structural Analysis |

| Hydrogen Bond Donors | 1 (N-H) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (C=O, 2x N) | Structural Analysis |

Structural Analysis and Causality

-

Lipophilicity (LogP): The presence of a bromine atom and, most significantly, a trifluoromethyl (-CF₃) group dramatically increases the lipophilicity of the molecule. The -CF₃ group is a strong electron-withdrawing group that creates a nonpolar, hydrophobic surface area. This high lipophilicity is the primary driver for its predicted low intrinsic aqueous solubility.

-

Crystal Lattice Energy: The planarity of the pyrimidinone ring, combined with its capacity for intermolecular hydrogen bonding (N-H···O=C) and halogen bonding, suggests the potential for a highly stable crystal lattice. High crystal lattice energy requires more energy to break the solid-state interactions, resulting in lower solubility. The high melting point of similar scaffolds is often an indicator of strong crystal packing.[4]

-

Ionization (pKa): The N1-H proton on the pyrimidinone ring is weakly acidic. At physiological pH (~7.4), the compound will exist predominantly in its neutral, less soluble form. As the pH of an aqueous solution increases significantly above its pKa, the compound will deprotonate to form a more polar, and therefore more soluble, anion. This pH-dependent solubility is a critical factor for both formulation and predicting absorption in the gastrointestinal tract.[5]

Methodologies for Experimental Solubility Determination

Accurate solubility data is foundational. Two distinct types of solubility—thermodynamic and kinetic—are measured to guide different stages of research.[6] Thermodynamic solubility is the "gold standard" for formulation and late-stage development, while kinetic solubility is crucial for high-throughput screening in early discovery.[7][8]

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility of the solid crystalline material and is considered the most reliable technique.[9] It measures the maximum concentration of a compound in a solvent after equilibrium has been achieved between the dissolved and undissolved states.

Experimental Rationale: The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring the system reaches a thermodynamic equilibrium. Subsequent separation of the solid and quantification of the supernatant provides the solubility value.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a small glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., 1 mL of Phosphate-Buffered Saline pH 7.4) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator or on a vial roller system at a constant, controlled temperature (e.g., 25°C or 37°C).

-

Agitate the sample for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable for compounds with slow dissolution kinetics.[10]

-

-

Phase Separation (Critical Step):

-

After equilibration, allow the vial to stand at the controlled temperature to let the excess solid settle.

-

To separate the saturated liquid phase from the solid, either:

-

Centrifuge the vial at high speed (e.g., >10,000 g for 15 minutes).

-

Filter the supernatant using a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Causality Note: This step is a common source of error. Centrifugation avoids potential compound adsorption to a filter membrane, which can be significant for hydrophobic compounds. If filtering, pre-conditioning the filter with the solution may be necessary.[5]

-

-

Quantification (HPLC-UV):

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase or organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]

-

Construct a calibration curve by plotting the known concentrations of standard solutions against their corresponding peak areas.

-

Calculate the concentration of the compound in the original supernatant by applying the dilution factor. This value is the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Protocol: Kinetic Solubility (Nephelometry)

This high-throughput method is ideal for early drug discovery to quickly rank compounds. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[12] This mimics the conditions of many in vitro biological assays.

Experimental Rationale: The assay creates a supersaturated solution that will eventually precipitate. Laser nephelometry detects this precipitation by measuring the scattering of light by the newly formed solid particles.[13]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.

-

Plate Setup: In a 96- or 384-well microplate, dispense a small volume of the DMSO stock solution into the wells.

-

Dilution & Precipitation: Add aqueous buffer (e.g., PBS pH 7.4) to the wells to create a range of final compound concentrations. The plate is mixed and incubated for a short period (e.g., 1-2 hours) at room temperature.[10]

-

Measurement: Place the microplate into a laser nephelometer. The instrument measures the light scattered by any precipitate in each well.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal rises significantly above the background, indicating the onset of precipitation.[6]

Practical Recommendations and Data Interpretation

While specific experimental data for this compound is not publicly available, a strategic approach can be formulated based on its structure.

Table 2: Predicted Solubility Profile and Recommended Test Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffer | PBS (pH 7.4), Water | Very Low (<10 µg/mL) | High lipophilicity from -Br and -CF₃ groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can disrupt the crystal lattice. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | Capable of hydrogen bonding but less effective than aprotic solvents for this structure. |

| Nonpolar | Hexane, Toluene | Very Low | The molecule's polarity from the pyrimidinone core prevents dissolution in nonpolar media. |

Handling for Laboratory Use

-

Stock Solutions: For in vitro screening, preparing a high-concentration stock solution in 100% DMSO is the standard and recommended approach. Be mindful that the final DMSO concentration in the assay medium should typically be kept low (<0.5%) to avoid solvent-induced artifacts.

-

pH Modification: To enhance aqueous solubility for specific applications, the pH of the buffer can be raised to >9.0 to deprotonate the N1-H, forming a more soluble salt. However, the chemical stability of the compound under such basic conditions must be verified.[10]

Implications for Drug Development

-

Bioassays: The low predicted aqueous solubility poses a high risk of compound precipitation in biological assays, potentially leading to inaccurate potency measurements. Kinetic solubility data is essential to define the maximum reliable concentration for testing.[14]

-

Bioavailability: Poor aqueous solubility is a major barrier to oral absorption and often results in low bioavailability.[8] This compound would likely be classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), requiring formulation strategies such as amorphous solid dispersions or particle size reduction to improve its dissolution profile.

Conclusion

This compound is a molecule whose physicochemical profile is dominated by the lipophilic contributions of its bromo and trifluoromethyl substituents, leading to a prediction of very low aqueous solubility. This characteristic necessitates careful and early experimental evaluation. The thermodynamic shake-flask method provides the definitive solubility value essential for formulation, while high-throughput kinetic assays are vital for guiding early-stage discovery and ensuring the integrity of biological screening data. By employing the robust protocols detailed in this guide, researchers can generate the critical data needed to make informed decisions and navigate the challenges posed by this compound's solubility profile.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.

- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.

- PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.

- Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Allfluoro.

- Zhang, Y., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central.

Sources

- 1. This compound,785777-90-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. enamine.net [enamine.net]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

Introduction: The Structural Significance of 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound is a key building block in this arena, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its pyrimidinone core is a common feature in many therapeutic agents, while the trifluoromethyl group provides the aforementioned benefits of fluorination. The bromine atom at the 5-position serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse substituents.

Given its significance, the unambiguous structural characterization of this compound is a critical first step in any synthetic endeavor. This in-depth technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for this compound, grounded in the fundamental principles of spectroscopy and supported by data from structurally analogous molecules. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two key signals: a singlet for the proton at the 6-position (H-6) and a broad singlet for the N-H proton of the pyrimidinone ring.

-

H-6 Signal: The proton at the C-6 position is expected to appear as a sharp singlet in the downfield region of the spectrum, likely between δ 8.0 and 8.5 ppm [1][2]. Its deshielded nature is a result of the electron-withdrawing effects of the adjacent nitrogen atom and the overall aromatic character of the pyrimidine ring.

-

N-H Signal: The N-H proton of the pyrimidinone tautomer will likely appear as a broad singlet at a chemical shift greater than δ 10.0 ppm [3]. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding interactions. Its exact chemical shift can be sensitive to the solvent and concentration.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The trifluoromethyl group will induce characteristic quartet splitting for the carbon to which it is attached (C-4) and will also influence the chemical shifts of the other carbons in the ring.

-

C-2 (Carbonyl Carbon): The carbonyl carbon of the pyrimidinone ring is expected to resonate in the range of δ 155-165 ppm .

-

C-4 (CF₃-substituted Carbon): This carbon will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group, with an expected chemical shift in the range of δ 145-155 ppm and a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 270-280 Hz[3][4].

-

C-5 (Bromo-substituted Carbon): The carbon bearing the bromine atom is anticipated to have a chemical shift in the range of δ 100-110 ppm .

-

C-6: The carbon atom bonded to H-6 is expected to resonate in the downfield region, likely between δ 140 and 150 ppm .

Expected ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

CF₃ Signal: The trifluoromethyl group will give rise to a sharp singlet in the ¹⁹F NMR spectrum, with an expected chemical shift in the range of δ -60 to -70 ppm (relative to CFCl₃)[3][5][6]. The precise chemical shift can provide insights into the electronic environment of the CF₃ group.

| Predicted NMR Spectral Data Summary | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (H-6) | 8.0 - 8.5 (singlet) |

| ¹H (N-H) | >10.0 (broad singlet) |

| ¹³C (C-2) | 155 - 165 |

| ¹³C (C-4) | 145 - 155 (quartet, ¹JCF ≈ 270-280 Hz) |

| ¹³C (C-5) | 100 - 110 |

| ¹³C (C-6) | 140 - 150 |

| ¹⁹F (CF₃) | -60 to -70 (singlet) |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the N-H proton signal.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. A spectral width of approximately 16 ppm, centered around 8 ppm, is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 240 ppm is generally adequate.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A spectral width of approximately 50 ppm, centered around -65 ppm, should be appropriate.

Caption: General workflow for IR analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Expected Mass Spectrum (Electron Ionization)

-